molecular formula C22H25NO4 B1346533 (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone CAS No. 898757-49-8

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone

Cat. No. B1346533
M. Wt: 367.4 g/mol
InChI Key: NELQOPLPFXHAAZ-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Chemistry and Novel Compounds

  • Novel Compound Synthesis : Research has been conducted on the synthesis of novel compounds like 1,4-dioxaspiro and 1,4-dioxaspiro derivatives from oleic acid, showcasing their potential as biolubricants due to favorable physicochemical properties. These compounds, synthesized via sonochemical methods, demonstrate the versatility of spiro compounds in material science and industrial applications (Kurniawan et al., 2017).

  • Antitubercular Drug Candidates : The structural elucidation of benzothiazinone BTZ043, which contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, underlines its promise as an antitubercular drug. This research underscores the critical role of spiro compounds in developing new treatments for tuberculosis (Richter et al., 2022).

  • Growth-Regulating Activity : The preparation and structural proof of compounds like 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, demonstrate growth-regulating activities. Such findings highlight the agricultural applications of spiro compounds in enhancing plant growth and productivity (Sharifkanov et al., 2001).

Antiviral and Antimicrobial Activities

  • Antiviral Activity : Spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activities, especially against influenza A/H3N2 and human coronavirus 229E. This research demonstrates the potential of spiro compounds in the development of new antiviral drugs (Apaydın et al., 2020).

  • Antimicrobial Properties : Novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one have been synthesized, showing moderate to good antimicrobial activity against various bacterial strains. This indicates the utility of spiro compounds in developing new antimicrobial agents (Singh et al., 2021).

Pharmaceutical Research and Drug Development

  • Receptor Affinity and Activity : Research on 1,4-dioxaspiro[4.5]decane based ligands at α1 and 5-HT1A receptors reveals significant insights into the development of selective α1 receptor antagonists and potent 5-HT1AR agonists. This research can inform the design of new drugs targeting these receptors for therapeutic applications (Franchini et al., 2014).

  • Metabolic Studies : The metabolism of strained rings in pharmaceutical compounds, such as AZD1979, which involves glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, provides valuable information for drug development and safety assessment (Li et al., 2019).

Safety And Hazards

Specific safety and hazard information for this compound is not readily available in the literature.


Future Directions

Further research could be conducted to elucidate the synthesis methods, chemical reactions, mechanism of action, and safety profile of this compound. This could include laboratory experiments and computational studies.


Please note that this analysis is based on the information available in the literature and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-5-3-2-4-19(20)21(24)18-8-6-17(7-9-18)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQOPLPFXHAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642843
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone

CAS RN

898757-49-8
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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